N-(3-nitrophenyl)pyrrolidine-1-carboxamide
Overview
Description
N-(3-nitrophenyl)pyrrolidine-1-carboxamide: is a chemical compound that features a pyrrolidine ring attached to a carboxamide group, with a nitrophenyl substituent at the nitrogen atom
Scientific Research Applications
Chemistry:
- N-(3-nitrophenyl)pyrrolidine-1-carboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
- This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- Potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
- Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
While the specific mechanism of action for “N-(3-nitrophenyl)pyrrolidine-1-carboxamide” is not mentioned in the search results, it is known to target the dopamine transporter (DAT) protein in the brain, which is responsible for controlling the reuptake of dopamine.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-nitrophenyl)pyrrolidine-1-carboxamide typically begins with pyrrolidine and 3-nitrobenzoic acid.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(3-nitrophenyl)pyrrolidine-1-carboxamide can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Reduction: N-(3-aminophenyl)pyrrolidine-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- N-(2-nitrophenyl)pyrrolidine-1-carboxamide
- N-(4-nitrophenyl)pyrrolidine-1-carboxamide
- N-(3-aminophenyl)pyrrolidine-1-carboxamide
Uniqueness:
- The position of the nitro group in N-(3-nitrophenyl)pyrrolidine-1-carboxamide (meta position) can influence its reactivity and biological activity compared to the ortho and para isomers.
- The presence of the pyrrolidine ring provides a unique three-dimensional structure that can enhance binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-1-2-7-13)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,1-2,6-7H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWQPBHGXPDITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325612 | |
Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35799-28-1 | |
Record name | NSC512796 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.